2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester
Description
2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a secondary amine-containing pyrrolidine derivative characterized by a benzyl ester group at the 1-position and an ethylaminomethyl substituent at the 2-position of the pyrrolidine ring. This compound is notable for its role in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The benzyl ester group serves as a protective moiety for carboxylic acids during synthetic processes, enhancing stability and enabling selective functionalization .
Properties
IUPAC Name |
benzyl 2-(ethylaminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-16-11-14-9-6-10-17(14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMJDLCXKBRYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201146742 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[(ethylamino)methyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353981-46-0 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[(ethylamino)methyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353981-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[(ethylamino)methyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound characterized by its unique structure that includes a pyrrolidine ring, an ethylaminomethyl side chain, and a benzyl ester functional group. The molecular formula for this compound is CHNO, with a molecular weight of approximately 262.35 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have shown that it exhibits binding affinity towards specific receptors, which can influence cellular pathways and therapeutic outcomes. Techniques such as molecular docking and in vitro assays are commonly utilized to understand these interactions better.
Interaction Studies
Recent interaction studies have highlighted the compound's potential as a versatile building block in drug development. The binding affinity with biological targets can be assessed through various methods, including:
- Molecular Docking : This computational technique predicts how the compound interacts at the molecular level with target proteins.
- In Vitro Assays : Laboratory tests that evaluate the biological effects of the compound on cell lines or isolated tissues.
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound enhances its biological activity compared to simpler compounds. Below is a comparison table highlighting similar compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Pyrrolidinecarboxylic acid | CHNO\ | Basic structure without side chains |
| N-Ethylpyrrolidine | CHN | Aliphatic amine without carboxylic functionality |
| Benzylamine | CHN | Simple amine structure, lacks complexity of pyrrolidine |
The combination of the pyrrolidine ring structure with an ethylamino side chain and a benzyl ester group potentially enhances the biological activity of this compound compared to these simpler compounds.
Therapeutic Applications
Research indicates that compounds similar to this compound have been explored for various therapeutic applications, including:
- Neuraminidase Inhibition : Some derivatives have shown promise as inhibitors for influenza virus neuraminidase, suggesting potential antiviral properties .
- Cancer Research : Preliminary studies indicate that this compound may exhibit anti-tumor activity through mechanisms involving apoptosis and cell cycle regulation .
Recent Investigations
Recent investigations into the pharmacokinetics and bioavailability of related compounds have provided insights into their therapeutic potential. For instance, studies focusing on prodrug formulations indicate enhanced blood-brain barrier permeability, which is crucial for central nervous system-targeted therapies .
Comparison with Similar Compounds
Structural Features and Molecular Diversity
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Functional Properties
- Rotamerism : Compounds with bulky substituents (e.g., naphthylmethyl, methoxycarbonylbenzyl) exhibit 1:1 rotameric mixtures in NMR, complicating spectral analysis .
- Bioactivity: The diethylaminoethyl ester () shows potent local anesthetic activity, outperforming procaine in nerve-block assays . Phosphinoyl derivatives () target ACE2, with substituent length (propyl vs. pentyl) modulating binding affinity .
- Stability: Benzyl esters in acidic conditions (pH 4–6) form stable quinone-methide intermediates, enabling conjugation with glucuronic acid or proteins .
Data Tables
Table 1: Structural Comparison of Key Analogs
Q & A
Q. What are the critical structural features of 2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester that influence its reactivity?
The compound’s reactivity is governed by:
- Pyrrolidine ring : Provides a rigid scaffold for functional group substitutions and chiral centers (if present), influencing stereoselectivity in reactions .
- Benzyl ester group : Enhances solubility in organic solvents and acts as a protecting group for carboxylic acids, enabling selective deprotection under hydrogenolysis or acidic conditions .
- Ethylaminomethyl side chain : Introduces nucleophilic amine groups, enabling participation in coupling reactions (e.g., amide bond formation) or interactions with biological targets .
- Hydroxyethyl groups (if present) : Improve hydrophilicity and hydrogen-bonding capacity, affecting pharmacokinetic properties .
Q. What synthetic methodologies are commonly employed to prepare this compound?
A multi-step synthesis is typical:
- Step 1 : Formation of the pyrrolidine core via aminolysis of γ-butyrolactone derivatives or reductive amination of diketones .
- Step 2 : Functionalization with ethylaminomethyl groups using nucleophilic substitution (e.g., reacting pyrrolidine with chloroethylamine under basic conditions) .
- Step 3 : Benzyl ester introduction via reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) to protect carboxylic acids .
- Optimization : Reaction conditions (temperature, solvent, inert atmosphere) are critical. For example, microwave-assisted synthesis reduces reaction times (e.g., 20 hours → 2 hours) .
Q. How is the compound characterized to confirm purity and structure?
Key analytical techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 3.3–3.3 ppm for pyrrolidine protons) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 307.2 for C₁₆H₂₄N₂O₃) .
Advanced Research Questions
Q. How do reaction conditions impact stereochemical outcomes during synthesis?
- Temperature control : Lower temperatures (−10°C to 0°C) minimize racemization during chiral center formation .
- Catalyst selection : Chiral catalysts (e.g., BINAP-metal complexes) enhance enantiomeric excess (e.g., >90% ee in asymmetric hydrogenation) .
- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states in SN2 reactions, favoring desired stereoisomers .
- Case study : Microwave-assisted synthesis (150°C, DMF) achieved 93% yield of a stereochemically pure pyrrolidine derivative in 20 hours .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological standardization :
- Data normalization : Express activity as IC₅₀ ± SEM (standard error of the mean) with ≥3 replicates .
- Structural analogs : Compare activity of derivatives (e.g., ethyl vs. isopropyl carbamates) to identify structure-activity relationships (SAR) .
Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?
- Continuous flow reactors : Improve heat/mass transfer, reducing side reactions (e.g., epimerization) .
- Catalytic systems : Immobilized enzymes (e.g., lipases) or transition-metal catalysts (e.g., Pd/C for benzyl ester hydrogenolysis) enhance selectivity .
- In-line monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking .
- Example : A scaled-up synthesis achieved 85% yield and >98% ee using a packed-bed reactor with chiral stationary phases .
Q. How does the compound interact with biological targets (e.g., enzymes)?
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity (e.g., Kd = 2.3 µM for cysteine protease inhibition) .
- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding modes, highlighting interactions between the ethylaminomethyl group and catalytic residues (e.g., His159 in malaria proteases) .
- Mutagenesis studies : Ala-scanning of target enzymes identifies critical binding residues .
Methodological Resources
- Synthetic protocols : Detailed procedures for benzyl ester protection/deprotection .
- Analytical workflows : Guidelines for interpreting NMR splitting patterns in pyrrolidine derivatives .
- Data repositories : PubChem (CID: 122021016) for structural and bioactivity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
